2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid
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Overview
Description
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H13ClN2O4. It is a derivative of benzoic acid, featuring a chloro, nitro, and piperidinyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid typically involves a multi-step process:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Piperidinylation: The nitro compound is then reacted with piperidine under basic conditions to introduce the piperidinyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-Chloro-3-amino-6-(piperidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is not well-documented. its structural components suggest potential interactions with biological targets:
Nitro Group: May undergo bioreduction to form reactive intermediates that can interact with cellular components.
Piperidinyl Group: Known to enhance the compound’s ability to cross cell membranes and interact with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitrobenzoic acid: Lacks the piperidinyl group, making it less lipophilic and potentially less bioactive.
2-Chloro-5-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is unique due to the presence of the piperidinyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for research in developing new drugs and materials.
Properties
IUPAC Name |
2-chloro-3-nitro-6-piperidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-11-9(15(18)19)5-4-8(10(11)12(16)17)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFAZQGNWEHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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